2-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a thioethyl linker connected to an indolin-1-yl-2-oxoethyl group. The 2-position of the benzamide moiety carries a chlorine atom. The indoline group, a bicyclic structure with a nitrogen atom, may enhance biological interactions due to its aromatic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-chloro-N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S2/c20-14-7-3-2-6-13(14)17(26)21-18-22-23-19(28-18)27-11-16(25)24-10-9-12-5-1-4-8-15(12)24/h1-8H,9-11H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFJPECDERIZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule known for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 439.92 g/mol. The structure includes:
- Indole moiety : Associated with various biological activities.
- Thiadiazole ring : Known for anticancer properties.
- Benzamide group : Enhances pharmacological interactions.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and indole moieties exhibit significant biological activities. The following sections detail specific findings related to the biological activity of this compound.
Anticancer Activity
The compound has demonstrated promising anticancer properties in various studies:
| Cell Line | IC50 Value (µg/mL) | Notes |
|---|---|---|
| HepG2 (liver cancer) | 4.37 ± 0.7 | Effective in inducing apoptosis |
| A549 (lung cancer) | 8.03 ± 0.5 | Significant cytotoxicity observed |
Mechanisms of Action :
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells, which is crucial for tumor suppression.
- Cell Cycle Arrest : It may interfere with the cell cycle, preventing cancer cells from proliferating.
Anti-inflammatory Effects
Recent studies have suggested that this compound may also exhibit anti-inflammatory properties by modulating immune responses:
- Target Interaction : The primary target identified is the Toll-like receptor 7 (TLR7) .
- Mode of Action : Binding to TLR7 triggers a cascade of biochemical reactions leading to cytokine production, which modulates inflammation.
Case Studies
Several case studies have explored the efficacy and safety of this compound:
-
Study on HepG2 Cells :
- Objective: To evaluate the cytotoxic effects of the compound on liver cancer cells.
- Findings: Significant reduction in cell viability was observed at IC50 values mentioned above, indicating strong potential as an anticancer agent.
-
Study on A549 Cells :
- Objective: To assess the effects on lung cancer cell lines.
- Findings: The compound exhibited notable cytotoxicity and induced apoptosis through mitochondrial pathways.
Research Findings
A comprehensive review of literature reveals that compounds similar to 2-chloro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been shown to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have been reported to inhibit cyclooxygenase enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Family
Several compounds in the evidence share the 1,3,4-thiadiazole-benzamide scaffold but differ in substituents:
Key Observations :
- Substituent Bulk and Melting Points : Bulky substituents (e.g., benzyl, 4-chlorobenzyl) correlate with lower melting points (133–140°C) compared to smaller groups (e.g., methyl, 158–160°C) . The target compound’s indolinyl group may similarly reduce crystallinity.
- Bioactivity Trends : Benzylthio derivatives () show kinase inhibition, suggesting the thioether linkage is critical for target binding. The indolinyl group in the target compound could enhance selectivity for specific kinases or antifungal targets .
Antifungal and Anticancer Potential
- Antifungal Activity : Thiadiazole derivatives with oxadiazole and cyclohexylamine groups () inhibit ergosterol synthesis in Candida spp. The target compound’s indolinyl group may similarly disrupt fungal membranes but requires empirical validation .
- Anticancer Activity: Benzamide-thiadiazole hybrids () exhibit cytotoxicity against breast, prostate, and glioblastoma cells.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Synthetic optimization involves refining reaction conditions (e.g., solvent choice, catalyst, temperature) and purification methods. For example:
- Reagent Ratios: Use a 1:1 molar ratio of starting materials (e.g., 2-amino-5-phenyl-1,3,4-oxadiazole and chloroacetyl chloride) with triethylamine as a catalyst .
- Reaction Monitoring: Track progress via TLC (e.g., ethyl acetate/hexane mobile phase) to minimize side products .
- Purification: Recrystallize from solvents like ethanol or pet-ether to enhance purity .
- Characterization: Confirm structure via -NMR (amide proton at δ 10–12 ppm), -NMR (carbonyl signals at 165–175 ppm), and IR (C=O stretch at ~1700 cm) .
Advanced: What strategies resolve contradictions in biological activity data under varying experimental conditions?
Answer:
Discrepancies often arise from pH, solvent polarity, or assay protocols. Methodological approaches include:
- pH Control: Adjust buffer systems (e.g., pH 7.4 for physiological relevance) to stabilize ionization states, as seen in pH-dependent antimicrobial studies of thiadiazole derivatives .
- Dose-Response Curves: Use multiple concentrations (e.g., 1–100 μM) to identify non-linear effects .
- Cell Line Validation: Test across diverse models (e.g., MCF-7 vs. HepG2) to account for tissue-specific activity .
Basic: What spectroscopic methods confirm structural integrity?
Answer:
- NMR Spectroscopy: -NMR identifies aromatic protons (δ 7–8 ppm) and thiadiazole-linked CH groups (δ 3–4 ppm). -NMR confirms carbonyl (170–180 ppm) and thiadiazole carbons (155–165 ppm) .
- Mass Spectrometry: High-resolution MS validates molecular ion peaks (e.g., [M+H]) and fragments (e.g., cleavage at the amide bond) .
- X-ray Crystallography: Resolves hydrogen-bonding networks (e.g., N–H···N interactions) and planar conformations .
Advanced: How can molecular docking predict interactions with target enzymes like PFOR?
Answer:
- Software Tools: Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme binding. Parameters include grid box size (20 Å) and exhaustiveness (8–16) .
- Validation: Compare docking poses with crystallographic data (e.g., PFOR’s amide-binding pocket in ).
- Free Energy Calculations: Apply MM-GBSA to estimate binding affinities (ΔG) and prioritize derivatives for synthesis .
Basic: How to address solubility challenges in thiadiazol-2-yl benzamide derivatives?
Answer:
- Co-solvents: Use DMSO:water mixtures (≤5% DMSO) for in vitro assays .
- Salt Formation: Introduce hydrochloride salts via reaction with HCl gas .
- Structural Modifications: Add polar groups (e.g., –OH, –COOH) to the indolin-1-yl moiety to enhance hydrophilicity .
Advanced: How do structural modifications influence cytotoxic activity?
Answer:
- Substituent Effects: Replace the indolin-1-yl group with electron-withdrawing groups (e.g., –NO) to enhance apoptosis induction in cancer cells .
- Thiadiazole Modifications: Introduce methylthio (–SCH) or benzylthio (–SPh) groups to improve membrane permeability .
- SAR Studies: Test derivatives in a panel of 60 cancer cell lines (NCI-60) to identify structure-activity trends .
Basic: What analytical techniques quantify compound stability in solution?
Answer:
- HPLC-PDA: Monitor degradation products using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
- Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks and compare chromatograms .
Advanced: How to validate target engagement in cellular models?
Answer:
- Pull-Down Assays: Use biotinylated analogs and streptavidin beads to isolate protein targets .
- Cellular Thermal Shift Assay (CETSA): Measure target protein melting shifts after compound treatment .
- CRISPR Knockout: Delete putative targets (e.g., PFOR) to confirm loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
